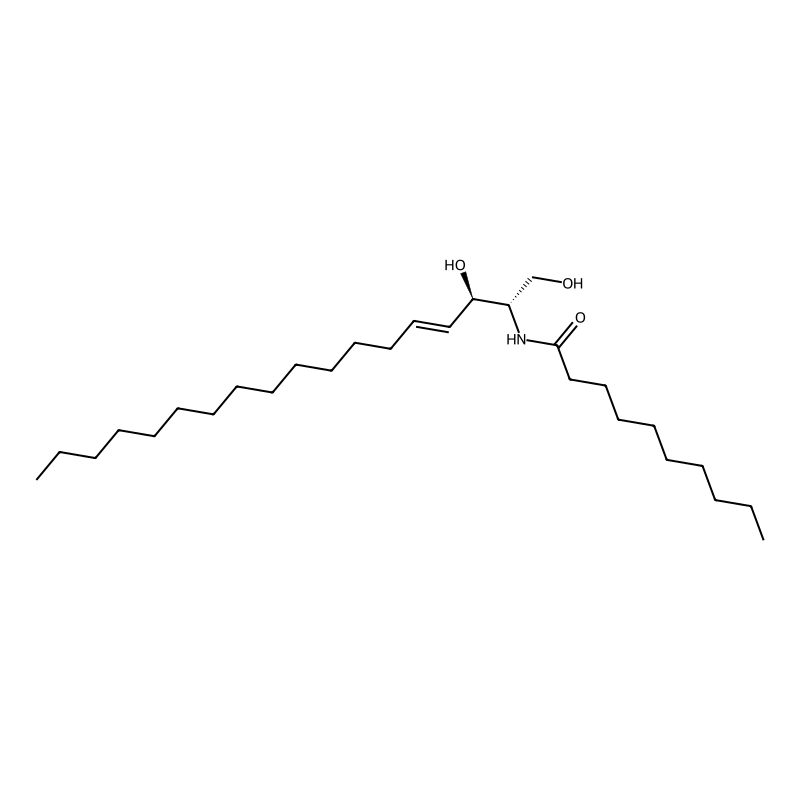

N-decanoyl-D-erythro-sphingosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Cell Signaling Studies:

N-Decanoylsphingosine serves as a valuable tool in investigating cellular signaling pathways. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells through specific signaling cascades []. This ability allows researchers to explore the mechanisms of cell death and identify potential therapeutic targets in cancer treatment. Additionally, N-Decanoylsphingosine can activate various signaling pathways involved in cell differentiation and proliferation, providing insights into these critical cellular processes [].

Sphingolipid Metabolism Research:

N-Decanoylsphingosine acts as a substrate for enzymes involved in sphingolipid metabolism, a complex pathway responsible for the synthesis and breakdown of various sphingolipids in the cell. By studying how cells metabolize N-Decanoylsphingosine, researchers can gain a deeper understanding of sphingolipid metabolism and identify potential dysfunctions associated with various diseases []. This knowledge can contribute to the development of diagnostic tools and therapeutic strategies for sphingolipid-related disorders.

Investigating the Role of Ceramides in Cellular Functions:

Due to its well-defined structure and shorter fatty acid chain, N-Decanoylsphingosine serves as a valuable tool for researchers to investigate the specific roles of ceramides in various cellular functions. Compared to long-chain ceramides, N-Decanoylsphingosine exhibits increased cell permeability, allowing it to readily enter cells and exert its effects. This property enables researchers to study the impact of ceramides on specific cellular processes, such as cell cycle regulation, stress response, and inflammation, with greater precision [].

N-decanoyl-D-erythro-sphingosine is a type of sphingolipid, specifically a ceramide, characterized by a long-chain fatty acid (decanoyl) linked to the sphingosine backbone. This compound plays a crucial role in cellular membrane structure and function, influencing various biological processes. The structure consists of an 18-carbon sphingosine base that is N-acylated with decanoic acid, contributing to its unique properties among sphingolipids.

- Modulate membrane fluidity: NDS can influence the packing and organization of lipids in the cell membrane, impacting its fluidity and function [].

- Activate signaling pathways: NDS might interact with specific proteins in the cell membrane, triggering signaling cascades that regulate cell growth, differentiation, and survival.

- Induce apoptosis: In some cases, NDS might elevate ceramide levels in cells, leading to programmed cell death (apoptosis) [].

This compound exhibits various biological activities, including:

- Cell Signaling: N-decanoyl-D-erythro-sphingosine is involved in signaling pathways that regulate cell growth and apoptosis.

- Membrane Integrity: It contributes to the structural integrity of cellular membranes, influencing lipid raft formation and membrane fluidity.

- Antimicrobial Properties: Some studies suggest that ceramides like N-decanoyl-D-erythro-sphingosine may have antimicrobial effects, enhancing the host's defense mechanisms against pathogens .

The synthesis of N-decanoyl-D-erythro-sphingosine can be achieved through various methods:

- Chemical Synthesis:

- Starting from D-erythro-sphingosine, decanoyl chloride can be used to acylate the amino group.

- The reaction typically requires a base to neutralize hydrochloric acid generated during the acylation.

- Biological Synthesis:

N-decanoyl-D-erythro-sphingosine has several applications in research and industry:

- Pharmaceuticals: It is studied for its potential therapeutic effects in cancer treatment and skin disorders due to its role in apoptosis and cell signaling.

- Cosmetics: Used in formulations for skin care products for its moisturizing properties.

- Biochemical Research: Serves as a model compound for studying sphingolipid metabolism and function .

Research indicates that N-decanoyl-D-erythro-sphingosine interacts with various proteins and lipids in cellular membranes. It can modulate the activity of membrane proteins involved in signal transduction and may influence the behavior of lipid rafts. Interaction studies often utilize techniques such as surface plasmon resonance and fluorescence resonance energy transfer to elucidate these relationships .

N-decanoyl-D-erythro-sphingosine shares structural similarities with other ceramides but differs in its fatty acyl chain length and biological properties. Below is a comparison with similar compounds:

| Compound Name | Fatty Acyl Chain Length | Unique Features |

|---|---|---|

| N-dodecanoyl-D-erythro-sphingosine | 12 carbons | Higher hydrophobicity; influences membrane fluidity. |

| N-pentadecanoyl-D-erythro-sphingosine | 15 carbons | Potentially more effective in certain signaling pathways. |

| N-octanoyl-D-erythro-sphingosine | 8 carbons | Shorter chain; different physical properties affecting miscibility. |

| N-hexadecanoyl-D-erythro-sphingosine | 16 carbons | Commonly studied for its role in skin barrier function. |

N-decanoyl-D-erythro-sphingosine stands out due to its specific chain length and resultant properties that influence both membrane dynamics and biological activity uniquely compared to these similar compounds.

De Novo Synthesis Mechanisms

The de novo synthesis of ceramides begins in the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT) [4] [2]. This reaction produces 3-ketosphinganine, which is rapidly reduced to dihydrosphingosine (sphinganine). Dihydroceramide synthases (CerS1–6) then acylate sphinganine with fatty acids of varying chain lengths to form dihydroceramides [2] [5]. Subsequent desaturation by dihydroceramide desaturase (DES1/2) yields ceramides with a 4,5-trans-double bond [2].

While the de novo pathway predominantly generates long-chain (C16–C24) ceramides [3] [5], shorter acyl chains like C10 may arise under specific conditions. For example, substrate availability of decanoyl-CoA or regulatory modifications to CerS enzymes could favor C10-ceramide production, though this remains less characterized compared to longer-chain species [2] [6].

Ceramide Synthase-Mediated Production Pathways

CerS Enzyme Specificity for C10 Chain Incorporation

Ceramide synthases (CerS1–6) exhibit distinct substrate preferences for acyl-CoA chain lengths. CerS5 and CerS6 preferentially incorporate C16–C18 acyl chains, while CerS2 favors very-long-chain (C22–C24) fatty acids [2] [5]. The incorporation of C10 chains by CerS enzymes is not well-documented, suggesting either non-canonical activity of specific isoforms or the involvement of auxiliary proteins. For instance, Lip1p, a regulatory subunit of yeast ceramide synthase, modulates acyl chain specificity [5], raising the possibility that analogous mammalian proteins could enable C10-ceramide synthesis under certain metabolic states.

Regulatory Mechanisms of C10-Ceramide Production

C10-ceramide levels are influenced by:

- Substrate availability: Elevated decanoyl-CoA pools, driven by fatty acid metabolism or dietary intake, may promote C10-ceramide synthesis [6].

- Transcriptional regulation: Stress-inducible transcription factors (e.g., p53) upregulate CerS isoforms in response to cellular damage, potentially altering acyl chain preferences [2].

- Post-translational modifications: Phosphorylation or ubiquitination of CerS enzymes could transiently modify their activity toward shorter acyl chains [5].

Salvage Pathway Contributions to C10 Ceramide Pools

The salvage pathway recycles sphingosine from degraded complex sphingolipids by re-acylation with free fatty acids. This pathway is critical for maintaining ceramide homeostasis under stress conditions [2]. When decanoic acid is abundant, sphingosine generated from lysosomal hydrolysis may be preferentially acylated to form C10-ceramide [6]. Studies in HeLa cells demonstrate that exogenous C10-ceramide is rapidly metabolized into sphingomyelin and glycosphingolipids, highlighting the salvage pathway’s role in redistributing acyl chain lengths [6].

Metabolic Conversion Dynamics in Cellular Systems

Sphingomyelin Hydrolysis Pathways

Sphingomyelinases (SMases) hydrolyze sphingomyelin to produce ceramides. Acid SMase (lysosomal) and neutral SMase (plasma membrane) preferentially release long-chain ceramides [2], but C10-ceramide may arise from the hydrolysis of short-chain sphingomyelins or via direct synthesis in Golgi compartments [6].

Conversion to Complex Sphingolipids

C10-ceramide serves as a precursor for glucosylceramide and ceramide-1-phosphate. In HeLa cells, radiolabeled C10-ceramide is converted to glucosylceramide within 2 hours, indicating efficient glycosylation by glucosylceramide synthase [6]. This metabolic flexibility allows cells to adapt ceramide signaling outputs based on acyl chain length.

Subcellular Compartmentalization of C10 Ceramide Metabolism

- Endoplasmic reticulum: The primary site of de novo ceramide synthesis, where CerS enzymes and SPT reside [4] [5].

- Golgi apparatus: Modifies ceramides into complex sphingolipids; C10-ceramide may bypass this step due to its shorter chain [6].

- Mitochondria: Ceramide transfer proteins shuttle C10-ceramide to mitochondria, where it modulates apoptosis via Bcl-2 family proteins [2].

- Lysosomes: Acid ceramidase hydrolyzes C10-ceramide into sphingosine, which is recycled or phosphorylated to sphingosine-1-phosphate [2] [6].

N-decanoyl-D-erythro-sphingosine demonstrates distinctive membrane domain formation characteristics that differentiate it from longer-chain ceramides. The compound exhibits moderate lipid raft association properties, with domain formation occurring at temperatures between 20-25°C, which is significantly lower than the 40-45°C observed for N-palmitoyl-D-erythro-sphingosine (C16 ceramide) [1] [2]. This temperature differential reflects the reduced hydrophobic interactions due to the shorter decanoyl chain length.

The morphological characteristics of domains formed by N-decanoyl-D-erythro-sphingosine are particularly noteworthy. Under surface pressure conditions, the compound forms distinctive flower-like domains with diameters ranging from 11.1 to 13.3 nanometers [3] [2]. These domains exhibit a branched, seaweed-like appearance that contrasts sharply with the round, bean-like domains formed by longer-chain ceramides. The flower-like morphology is attributed to the asymmetry between the C18 sphingosine backbone and the C10 N-acyl chain, which creates structural constraints that favor the formation of these unique domain patterns [3] [2].

The lateral organization within membranes containing N-decanoyl-D-erythro-sphingosine follows a liquid-expanded to liquid-condensed transition pattern. At low surface pressures, the compound exists in a liquid-expanded state, but undergoes transition to a condensed phase as surface pressure increases [1] [2]. This transition is accompanied by changes in membrane thickness, with values ranging from 11.1 to 13.3 Å in the condensed state [3] [2]. The relatively thin membrane profile compared to longer-chain ceramides reflects the reduced hydrophobic matching between the sphingosine backbone and the shorter acyl chain.

Sterol interactions with N-decanoyl-D-erythro-sphingosine demonstrate weaker cholesterol displacement properties compared to longer-chain ceramides. The compound shows limited ability to displace cholesterol from lipid rafts, suggesting reduced competition for membrane space and weaker hydrophobic interactions [4] [5]. This characteristic has important implications for the compound's biological activity, as cholesterol displacement is often associated with ceramide-mediated membrane perturbation and cellular signaling.

Bidimensional Transitions at Air-Aqueous Interfaces

The bidimensional phase behavior of N-decanoyl-D-erythro-sphingosine at air-aqueous interfaces exhibits a complex series of transitions that reflect the interplay between hydrophobic and hydrophilic interactions. Surface pressure-area isotherms reveal a multi-stage compression behavior that begins with a gas phase at low surface pressures and progresses through liquid-expanded, liquid-condensed, and solid-like phases as surface pressure increases [1] [2].

At surface pressures below 5 mN/m, N-decanoyl-D-erythro-sphingosine molecules exist in a two-dimensional gas phase with minimal intermolecular interactions. The molecular area at this stage approaches 75 Ų, indicating significant separation between individual molecules [1]. As surface pressure increases to 5-10 mN/m, the compound transitions to a liquid-expanded state characterized by increased molecular packing and the beginning of intermolecular interactions.

The liquid-expanded to liquid-condensed phase transition occurs in the surface pressure range of 10-20 mN/m, representing a critical point in the bidimensional behavior [1] [2]. This transition is accompanied by a reduction in molecular area from approximately 58 Ų to 48 Ų, indicating significant compression and reorganization of the molecular arrangement. The transition is characterized by the formation of the distinctive flower-like domains that serve as nucleation sites for further phase organization.

Film thickness measurements during compression reveal systematic changes that correlate with the phase transitions. In the liquid-expanded state, the film thickness ranges from 8.5 to 10.2 Å, while in the liquid-condensed state, thickness increases to 11.1-11.5 Å [1] [2]. The maximum film thickness of 13.3 Å is achieved in the solid-like phase at surface pressures approaching collapse conditions. These thickness variations reflect changes in molecular orientation and packing density as the interface becomes increasingly compressed.

The surface potential measurements during compression provide additional insights into the molecular organization. The dipole moment contribution increases with surface pressure, reflecting the enhanced alignment of polar headgroups and the development of more ordered molecular arrangements [1] [2]. The bending of the sphingosine chain over the N-linked acyl chain in the asymmetric N-decanoyl-D-erythro-sphingosine molecule contributes to the variation in surface electrostatics and topography observed during compression.

Ceramide Channel Formation Mechanisms

Structural Requirements for Channel Assembly

The structural requirements for channel assembly by N-decanoyl-D-erythro-sphingosine follow the established barrel-stave model, with specific modifications due to the shorter acyl chain length. Channel formation requires the assembly of ceramide columns composed of six individual molecules arranged in an antiparallel fashion [6] [7] [8]. The hydrogen bonding network between amide linkages serves as the primary stabilizing force, creating a structure analogous to protein secondary structure through intermolecular hydrogen bonds.

The shorter C10 acyl chain of N-decanoyl-D-erythro-sphingosine creates specific structural constraints that influence channel assembly. The reduced hydrophobic length requires adaptation of the column structure to maintain stability across the membrane bilayer [6] [7]. Molecular dynamics simulations indicate that the shorter acyl chain leads to reduced van der Waals interactions between adjacent molecules within the column, potentially affecting the overall stability of the channel structure.

The polar headgroup region of N-decanoyl-D-erythro-sphingosine plays a crucial role in channel assembly through hydrogen bonding networks. The hydroxyl groups at positions 1 and 3 of the sphingosine backbone interact with water molecules and adjacent ceramide molecules to form the channel lumen [6] [7]. The amide linkage between the sphingosine backbone and the decanoyl chain provides additional hydrogen bonding sites that contribute to inter-column stability.

The asymmetric nature of N-decanoyl-D-erythro-sphingosine, with its C18 sphingosine backbone and C10 acyl chain, creates unique packing constraints that influence channel geometry. The structural asymmetry may lead to channel configurations that differ from those formed by more symmetric long-chain ceramides [6] [7]. This asymmetry could potentially affect the channel diameter and stability, influencing the types of molecules that can permeate through the channel.

Regulation of Channel Stability and Dynamics

The regulation of channel stability and dynamics for N-decanoyl-D-erythro-sphingosine involves multiple molecular mechanisms that control channel formation, maintenance, and disassembly. The dynamic equilibrium between channel formation and disassembly is influenced by local ceramide concentration, membrane composition, and the presence of regulatory proteins [7] [9].

Channel stability is primarily governed by the strength of intermolecular interactions within the ceramide columns. For N-decanoyl-D-erythro-sphingosine, the shorter acyl chain reduces the overall hydrophobic interactions compared to longer-chain ceramides, potentially leading to decreased channel stability [7] [9]. The reduced stability manifests as shorter channel lifetimes and increased susceptibility to disruption by membrane perturbations.

The regulation by Bcl-2 family proteins demonstrates specific sensitivity patterns for N-decanoyl-D-erythro-sphingosine channels. Bcl-xL, an anti-apoptotic protein, shows enhanced inhibitory effects on channels formed by shorter-chain ceramides, including N-decanoyl-D-erythro-sphingosine [9]. This regulation appears to be mediated through interactions with the hydrophobic regions of the ceramide molecules, with shorter chains showing increased sensitivity to Bcl-xL inhibition.

The dynamic behavior of N-decanoyl-D-erythro-sphingosine channels exhibits stochastic characteristics, with channel formation and disassembly following probabilistic patterns [7] [8]. The addition of channel-disrupting agents such as lanthanum ions reveals the probabilistic nature of channel disassembly, with variable delay times preceding channel breakdown. This stochastic behavior reflects the dynamic nature of the hydrogen bonding networks and hydrophobic interactions that maintain channel integrity.

Temperature effects on channel stability demonstrate the thermodynamic nature of the channel formation process. Higher temperatures tend to destabilize N-decanoyl-D-erythro-sphingosine channels by increasing molecular motion and disrupting the precise alignment required for stable channel formation [7] [8]. The temperature sensitivity is particularly pronounced for shorter-chain ceramides due to their reduced hydrophobic interactions.

Membrane Specificity Phenomena

Mitochondrial Outer Membrane Permeabilization

N-decanoyl-D-erythro-sphingosine demonstrates specific permeabilization properties toward the mitochondrial outer membrane that distinguish it from other cellular membranes. The compound effectively increases membrane permeability to proteins with molecular weights up to 20-40 kDa, facilitating the release of intermembrane space proteins including cytochrome c and adenylate kinase [10] [11]. This size-selective permeabilization reflects the formation of channels with estimated diameters ranging from 0.8 to 5.0 nanometers.

The mechanism of mitochondrial outer membrane permeabilization involves the insertion of N-decanoyl-D-erythro-sphingosine into the membrane bilayer and subsequent channel formation. The process exhibits dose-dependent and time-dependent characteristics, with higher concentrations of ceramide leading to increased permeabilization and longer incubation times resulting in enhanced protein release [10] [11]. The threshold concentration for significant permeabilization typically ranges from 10-20 μM, depending on the specific experimental conditions.

The selectivity for mitochondrial outer membrane permeabilization appears to be related to the specific lipid composition and biophysical properties of this membrane. The mitochondrial outer membrane contains cardiolipin and other phospholipids that may facilitate ceramide insertion and channel formation [10] [12]. The relatively low cholesterol content of the mitochondrial outer membrane compared to plasma membranes may also contribute to the selective permeabilization by reducing membrane rigidity and allowing easier ceramide integration.

Kinetic studies of mitochondrial outer membrane permeabilization reveal a biphasic process with an initial lag phase followed by rapid protein release. The lag phase, typically lasting several minutes, likely represents the time required for ceramide insertion, membrane integration, and channel nucleation [10] [11]. The subsequent rapid release phase corresponds to the formation of stable channels that allow bidirectional protein flux across the membrane.

Differential Effects on Various Cellular Membranes

The differential effects of N-decanoyl-D-erythro-sphingosine on various cellular membranes highlight the importance of membrane composition in determining ceramide activity. Plasma membranes, particularly those of erythrocytes, show remarkable resistance to permeabilization by N-decanoyl-D-erythro-sphingosine, even at concentrations that effectively permeabilize mitochondrial membranes [12]. This resistance is attributed to the high cholesterol content and specific lipid composition of plasma membranes.

The endoplasmic reticulum membranes demonstrate intermediate sensitivity to N-decanoyl-D-erythro-sphingosine compared to mitochondrial and plasma membranes. The permeabilization of endoplasmic reticulum membranes may be related to the site of ceramide synthesis and the natural presence of ceramide-metabolizing enzymes [7]. The intermediate sensitivity suggests that membrane composition and local ceramide concentrations play crucial roles in determining permeabilization efficiency.

Nuclear membranes show limited susceptibility to N-decanoyl-D-erythro-sphingosine-induced permeabilization, likely due to their double-membrane structure and specific protein composition. The nuclear pore complexes provide natural channels for molecular transport, potentially reducing the impact of ceramide-induced permeabilization on nuclear function [12]. The limited nuclear membrane effects suggest that ceramide-mediated permeabilization is primarily directed toward single-membrane organelles.

Lysosomal membranes demonstrate variable sensitivity to N-decanoyl-D-erythro-sphingosine, with permeabilization efficiency depending on membrane composition and pH conditions. The acidic environment of lysosomes may affect ceramide protonation states and membrane insertion efficiency [7]. The variable sensitivity of lysosomal membranes reflects the complex interplay between membrane composition, pH, and ceramide activity.

Comparative Analysis with Other Chain-Length Ceramides

The comparative analysis of N-decanoyl-D-erythro-sphingosine with other chain-length ceramides reveals systematic relationships between acyl chain length and membrane activity. Short-chain ceramides (C2-C8) generally exhibit destabilizing effects on membrane organization, while longer-chain ceramides (C16-C24) demonstrate strong membrane-ordering properties [4] [13]. N-decanoyl-D-erythro-sphingosine occupies an intermediate position in this spectrum, showing moderate membrane effects that bridge the gap between destabilizing short-chain and stabilizing long-chain ceramides.

Raft stabilization properties demonstrate clear chain-length dependence, with N-decanoyl-D-erythro-sphingosine requiring a minimum threshold for significant activity. Ceramides with acyl chains shorter than C10 typically destabilize lipid rafts, while those with C12 or longer chains show progressively stronger raft-stabilizing effects [4]. N-decanoyl-D-erythro-sphingosine represents the threshold chain length for modest raft stabilization, with activity levels significantly lower than C16 or C18 ceramides.

Channel formation capacity varies systematically with acyl chain length, with N-decanoyl-D-erythro-sphingosine showing moderate activity compared to the extremes of the chain-length spectrum. Very short-chain ceramides (C2-C6) exhibit high channel-forming activity but with limited selectivity, while very long-chain ceramides (C22-C24) show reduced channel formation due to their strong membrane-ordering properties [12] [13]. The moderate channel-forming activity of N-decanoyl-D-erythro-sphingosine provides a balance between membrane perturbation and selectivity.

Phase transition temperatures demonstrate a clear positive correlation with acyl chain length, with N-decanoyl-D-erythro-sphingosine exhibiting transition temperatures in the range of 35-40°C [13]. This temperature range is intermediate between the very low or absent transition temperatures of short-chain ceramides and the elevated temperatures (50-60°C) observed for very long-chain ceramides. The intermediate transition temperature suggests that N-decanoyl-D-erythro-sphingosine can influence membrane properties at physiological temperatures while maintaining some degree of membrane fluidity.